5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
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Description
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H28N4O7 and its molecular weight is 532.553. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide” contains a 2,3-dihydro-1,4-benzodioxin moiety . Compounds with this moiety have been reported to exhibit various biological activities, including diuretic and antihypertensive properties . .
Mode of action
Without specific information about the targets of “this compound”, it’s challenging to describe its mode of action. Generally, compounds with a 2,3-dihydro-1,4-benzodioxin moiety might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Compounds with similar structures have been involved in pathways related to blood pressure regulation and fluid balance .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its physicochemical properties, such as solubility, permeability, and stability .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
CAS No. |
866346-01-2 |
---|---|
Molecular Formula |
C28H28N4O7 |
Molecular Weight |
532.553 |
IUPAC Name |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H28N4O7/c33-25(29-17-20-6-5-13-37-20)9-3-4-12-31-27(35)21-7-1-2-8-22(21)32(28(31)36)18-26(34)30-19-10-11-23-24(16-19)39-15-14-38-23/h1-2,5-8,10-11,13,16H,3-4,9,12,14-15,17-18H2,(H,29,33)(H,30,34) |
InChI Key |
MIEBVJISKYKPKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
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